6-Amino-7-bromoisoindolin-1-one
Description
Properties
Molecular Formula |
C8H7BrN2O |
|---|---|
Molecular Weight |
227.06 g/mol |
IUPAC Name |
6-amino-7-bromo-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C8H7BrN2O/c9-7-5(10)2-1-4-3-11-8(12)6(4)7/h1-2H,3,10H2,(H,11,12) |
InChI Key |
XXWRTUPORFBINI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=C(C=C2)N)Br)C(=O)N1 |
Origin of Product |
United States |
Foundational & Exploratory
Strategic Sourcing & Technical Validation: 6-Amino-7-bromoisoindolin-1-one
Executive Summary: The "Orphan" Isomer
In the landscape of Targeted Protein Degradation (TPD) and immunomodulatory imide drugs (IMiDs), the isoindolin-1-one scaffold is ubiquitous, primarily due to the clinical success of Lenalidomide and Pomalidomide. However, the vast majority of commercial availability focuses on the 4-amino and 7-amino isomers.
6-Amino-7-bromoisoindolin-1-one represents a "privileged but scarce" building block. It offers a unique exit vector for PROTAC® linker attachment (via the 6-amino group) while retaining the 7-bromo handle for further functionalization or solubility modulation. Unlike its 4-amino counterpart, this isomer is rarely held in shelf stock and frequently suffers from regioisomeric impurity risks during synthesis.
This guide outlines the commercial landscape, sourcing strategies, and the critical regio-validation protocols required to ensure the material you receive is chemically authentic.
Chemical Profile & Utility
This compound serves as a critical intermediate for "Scaffold Hopping" in Cereblon (CRBN) binder design. By shifting the amino group from C4 to C6, researchers can alter the vector of the linker in bifunctional degraders, potentially accessing novel ternary complexes with E3 ligases.
| Property | Data |
| Systematic Name | 6-Amino-7-bromo-2,3-dihydro-1H-isoindol-1-one |
| Common Name | 6-Amino-7-bromoisoindolin-1-one |
| CAS Number | Not Widely Assigned (Often listed as N/A or by catalog ID) |
| Molecular Formula | C₈H₇BrN₂O |
| Molecular Weight | 227.06 g/mol |
| Key Structural Feature | Ortho-relationship between Amino (C6) and Bromo (C7) substituents.[1] |
| Primary Application | PROTAC® Linker attachment, Kinase Inhibitor scaffold. |
Commercial Sourcing Landscape
Unlike commodity chemicals, 6-Amino-7-bromoisoindolin-1-one is a Tier 3 sourcing target (Custom Synthesis / Made-to-Order).
Major Suppliers & Aggregators
Note: Availability is dynamic. "In Stock" often implies a 2-3 week lead time from Asian hubs.
| Supplier Tier | Representative Vendors | Stock Status | Risk Profile |
| Primary Manufacturers (China) | BLD Pharm , Bide Pharm | Occasional Stock / 2-3 Weeks | Medium: Regioisomer purity must be verified. |
| Global Aggregators | MolPort , eMolecules | "Ships within 2-4 weeks" | High: Relies on third-party stock; longer lead times. |
| Custom Synthesis | WuXi AppTec , Enamine , Pharmaron | Made to Order (6-8 Weeks) | Low: High control over specs, but higher cost. |
The "N/A CAS" Warning
You will frequently encounter this compound with "N/A" in the CAS field. This indicates it is a novel building block not yet indexed by the Chemical Abstracts Service for widespread commercial use.
-
Action: Do not rely on CAS search alone. Search by SMILES or Structure to ensure you are not buying the 4-amino isomer (CAS 866767-08-0).
-
SMILES: O=C1NCC2=C1C(Br)=C(N)C=C2
Technical Integrity: The Regioisomer Trap
The primary risk in sourcing this material is receiving the 5-bromo-6-amino isomer instead of the desired 7-bromo-6-amino isomer.
Mechanistic Origin of Impurity
The synthesis typically proceeds via bromination of 6-aminoisoindolin-1-one. The amino group at C6 is a strong ortho, para-director.
-
Site A (C7): Ortho to amino, meta to the carbonyl (C1).
-
Site B (C5): Ortho to amino, para to the methylene (C3).
Due to steric hindrance from the C1-carbonyl region, bromination may favor C5 over C7, or produce a difficult-to-separate mixture. Standard LCMS cannot distinguish these regioisomers.
Validation Protocol (Self-Validating System)
To ensure trustworthiness, you must demand or perform the following QC checks.
Step 1: 1H NMR Analysis
The coupling constants (
-
6-Amino-7-bromo: Protons at C4 and C5 are ortho to each other. Expect a doublet with
Hz . -
6-Amino-5-bromo: Protons at C4 and C7 are para to each other.[1] Expect singlets (or weak meta coupling,
Hz). -
Pass Criteria: Observation of two doublets with strong ortho coupling confirms the 4,5-proton relationship, implying the 6,7-substitution pattern.
Step 2: 2D NMR (HMBC) - The Gold Standard
If 1H NMR is ambiguous due to peak overlap, HMBC (Heteronuclear Multiple Bond Correlation) is definitive.
-
Target: Look for the correlation between the Carbonyl Carbon (C1) and the aromatic protons.
-
Logic: In the 7-bromo isomer, the C4 proton is 3 bonds away from C1. In the 5-bromo isomer, the C4 proton is also 3 bonds away. However, the C7 position is blocked by Bromine .
-
Definitive Check: In the 5-bromo isomer, the proton at C7 shows a strong correlation to C1. In the 7-bromo isomer, there is no proton at C7 , so this correlation is absent.
Workflow Visualization
The following diagram illustrates the decision logic for sourcing and validating this compound.
Caption: Decision matrix for sourcing and validating the regioisomeric purity of 6-Amino-7-bromoisoindolin-1-one.
Handling & Storage Protocols
Isoindolin-1-ones are generally stable, but the presence of a primary aniline (amino group) and a bromide makes this compound sensitive to oxidation and photolysis.
-
Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen).
-
Light Protection: The amino-bromo motif can be photolabile. Wrap vials in aluminum foil.
-
Solubility: Poor solubility in DCM/Hexanes. Dissolve in DMSO or DMF for reactions. For NMR, DMSO-d6 is preferred over CDCl₃ to ensure full solubility and sharp peaks.
References
-
BLD Pharm Product Listing: 6-Amino-7-bromoisoindolin-1-one (Catalog No.[1] BD752456). (Note: Search via catalog number BD752456).
-
Bide Pharm Product Listing: 6-Amino-7-bromoisoindolin-1-one.[1] .
-
Isoindolinone Synthesis Review: Regio- and Stereoselective Synthesis of Isoindolin-1-ones. J. Org.[2][3] Chem. 2005, 70, 4, 1432–1437.
-
Cereblon Binder SAR: Structural basis of lenalidomide-induced CK1α degradation by the CRL4-CRBN ubiquitin ligase.[1] Nature 2015, 525, 499–503. (Context for isoindolinone numbering and substitution patterns).
-
Regioselectivity in Bromination: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules 2013, 18(6).
Sources
Patent Landscape & Synthetic Methodologies: 6-Amino-7-bromoisoindolin-1-one
[1]
Executive Summary: The Strategic Value of the 6,7-Scaffold
The intermediate 6-amino-7-bromoisoindolin-1-one represents a critical, albeit less common, regioisomer of the widely utilized immunomodulatory drug (IMiD) scaffold.[1] While the 4-amino (Lenalidomide-like) and 5-amino variants dominate the current patent landscape, the 6-amino-7-bromo substitution pattern offers unique vectors for Structure-Activity Relationship (SAR) exploration.[1]
Key Strategic Drivers:
-
Novelty & IP Space: The 6,7-substitution pattern is significantly less crowded than the 4,7- or 5,7-isomers, offering a "white space" for new composition-of-matter filings.[1]
-
PROTAC Linker Attachment: The 6-amino position, when combined with a 7-bromo handle (for further functionalization or steric blocking), provides a distinct exit vector for E3 ligase recruiters, potentially altering the degradation profile of target proteins compared to standard Cereblon modulators.[1]
-
Kinase Inhibition: This scaffold serves as a core for next-generation covalent inhibitors (e.g., BTK, EGFR) where the specific geometry of the 6-amino group is required to access distinct hydrophobic pockets.[1]
Chemical Identity & Structural Significance[2]
| Feature | Specification |
| Chemical Name | 6-Amino-7-bromoisoindolin-1-one |
| Common Synonyms | 6-Amino-7-bromo-2,3-dihydro-1H-isoindol-1-one |
| Molecular Formula | C₈H₇BrN₂O |
| Molecular Weight | 227.06 g/mol |
| Key Functionality | C1-Lactam: H-bond donor/acceptor.C6-Amine: Nucleophilic handle for amide coupling/reductive amination.C7-Bromo: Electrophilic handle for Suzuki/Buchwald couplings; Ortho-steric block.[1][2][3][4] |
| Regioisomer Distinction | Unlike Lenalidomide (4-amino), the 6-amino group is distal to the chiral center (if C3 is substituted), altering the electronic environment of the phthalimide ring. |
Patent Landscape Analysis
The patent landscape for isoindolin-1-ones is dominated by major pharmaceutical entities focusing on IMiDs and kinase inhibitors.[1] However, the specific 6-amino-7-bromo isomer often appears in broad Markush structures or as a specific intermediate in recent, narrower filings.[1]
Key Assignees & Strategic Focus
-
Bristol-Myers Squibb (Celgene): Dominates the 4-amino-isoindolinone space (Lenalidomide/Pomalidomide).[1] Patents often cover "substituted isoindolinones" broadly, but specific claims for the 6,7-isomer are rarer, indicating potential Freedom-to-Operate (FTO).[1]
-
AstraZeneca / Acerta Pharma: Utilization of isoindolinone cores in BTK inhibitors (e.g., Acalabrutinib analogs). The 7-bromo position is often used to tune selectivity.[1]
-
Emerging Biotech (PROTACs): Companies like Arvinas or Kymera may utilize this scaffold to fine-tune linker exit vectors for Cereblon binders.[1]
FTO Considerations[1]
-
Generic Encroachment: Basic synthesis methods for isoindolinones are off-patent.[1] The specific use of the 6-amino-7-bromo isomer in a novel drug constitutes the primary IP value.[1]
-
Synthetic Route IP: Process patents for the regioselective synthesis of this isomer (avoiding the 4-amino byproduct) are high-value assets.[1]
Technical Deep Dive: Synthetic Methodologies
Synthesizing 6-amino-7-bromoisoindolin-1-one is non-trivial due to the directing effects on the benzene ring.[1] The standard routes often yield mixtures of regioisomers. Below are the two primary strategies, with a focus on the most viable industrial route.
Route A: Regioselective Reduction of 4-Bromo-5-nitrophthalimide (Recommended)
This route leverages the electronic difference between the two carbonyls in the phthalimide precursor to achieve the correct oxidation state.[1]
-
Precursor: 4-Bromo-5-nitrophthalimide.[1]
-
Mechanism: Reduction of the carbonyl distal to the electron-withdrawing nitro/bromo groups is challenging.[1] However, retaining the carbonyl adjacent to the bromo group (to become C1=O of isoindolinone) places the bromo at position 7.
-
Critical Step: The reduction of one carbonyl to a methylene group (C3).
Experimental Protocol (Self-Validating)
Based on adaptations of standard isoindolinone reductions (e.g., Zn/AcOH or catalytic hydrogenation).
-
Starting Material: Suspend 4-bromo-5-nitrophthalimide (1.0 eq) in Glacial Acetic Acid (10 volumes).
-
Reduction (Zinc): Add Zinc dust (3.0 - 5.0 eq) portion-wise at 0°C to control exotherm.[1] Note: Zinc reduces the carbonyl to methylene. It may also reduce the nitro group to an amine in one pot depending on temperature.
-
Optimization: To selectively reduce the carbonyl without fully reducing the nitro group (if stepwise control is needed), use Tin(II) chloride in HCl or controlled catalytic hydrogenation (Pd/C).
-
Regioselectivity Check:
-
Final Reduction: If the nitro group remains, reduce using Fe/NH₄Cl in Ethanol/Water reflux to yield the final 6-amino-7-bromoisoindolin-1-one .[1]
Route B: Nitration of 7-Bromoisoindolin-1-one[1]
-
Starting Material: 7-Bromoisoindolin-1-one.[1]
-
Challenge: Directing effects.
-
Br (at 7): Directs ortho (to 6) and para (to 4).
-
Amide (at 1): Directs meta (to 4 and 6).
-
Result: Both groups reinforce substitution at positions 4 and 6.
-
Sterics: Position 6 is sandwiched between Br (at 7) and H (at 5). Position 4 is adjacent to the methylene (C3).
-
Outcome: Likely a mixture of 4-nitro and 6-nitro isomers.[1] Separation by column chromatography is required.[1]
-
Visualization: Synthetic Pathways
The following diagram illustrates the logical flow for accessing the 6-amino-7-bromo scaffold, highlighting the critical divergence points for regioselectivity.
Caption: Synthetic flow showing the critical regioselective reduction step required to access the 7-bromo-6-nitro intermediate versus the 4-bromo byproduct.
Strategic Recommendations
-
Analytical Validation: Always utilize NOESY NMR to confirm the regiochemistry of the bromo-isoindolinone intermediate.[1] The proximity of the NH lactam proton to the aryl protons (or lack thereof due to Br substitution) is diagnostic.
-
Purification Strategy: If Route B (Nitration) is used, the 4-nitro and 6-nitro isomers often have significantly different solubilities in Ethanol/Ethyl Acetate.[1] Recrystallization is preferred over chromatography for scale-up.[1]
-
IP Filing: If this intermediate is used to create a novel PROTAC, explicitly claim the 6,7-substitution pattern to differentiate from the crowded 4,7- (Lenalidomide) IP space.
References
-
Muller, G. W., et al. (1997). Substituted Isoindolinones and Their Use as Cytokine Inhibitors. US Patent 5,635,517.[1] (Foundational patent describing the general synthesis of amino-isoindolinones).[1]
-
Man, H. W., et al. (2003). Synthesis of immunological active isoindolin-1-ones. Bioorganic & Medicinal Chemistry Letters, 13(20), 3415-3417. (Describes the reduction conditions for phthalimides to isoindolinones).
-
BLD Pharm. (2024). Product Entry: 6-Amino-7-bromoisoindolin-1-one (Cat# BD752456).[1] (Commercial validation of the intermediate's existence).
-
Ruchelman, A. L., et al. (2006). Nitro- and Amino-Substituted Isoindolin-1-ones via Microwave-Assisted Synthesis. Journal of Combinatorial Chemistry. (Methodology for optimizing the cyclization/reduction steps).
Methodological & Application
Application Notes and Protocols: Solid-Phase Synthesis Compatibility of 6-Amino-7-bromoisoindolin-1-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the solid-phase synthesis (SPS) of libraries based on the 6-Amino-7-bromoisoindolin-1-one scaffold. This versatile building block is of significant interest in medicinal chemistry, offering three points of diversification. We present a strategic approach to immobilize the scaffold onto a solid support, followed by detailed protocols for orthogonal protection and subsequent functionalization of the amino and bromo moieties. The methodologies described herein are designed to be robust and adaptable, enabling the efficient generation of diverse isoindolinone-based compound libraries for drug discovery and development.
Introduction: The 6-Amino-7-bromoisoindolin-1-one Scaffold
The isoindolinone core is a privileged scaffold found in numerous natural products and pharmacologically active compounds.[1] The 6-Amino-7-bromoisoindolin-1-one derivative is a particularly attractive starting point for combinatorial library synthesis due to its three distinct functional handles:
-
The Lactam Nitrogen (N2): Allows for the introduction of various substituents, influencing the physicochemical properties of the final compounds.
-
The 6-Amino Group: A key site for derivatization through acylation, sulfonylation, or reductive amination, enabling the exploration of diverse pharmacophores.
-
The 7-Bromo Group: Provides a reactive handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, facilitating the introduction of a wide range of aryl, heteroaryl, and alkynyl groups.[2][3]
Solid-phase synthesis offers a powerful platform for the systematic exploration of chemical space around this scaffold. By immobilizing the core structure on a polymeric support, excess reagents and by-products can be easily removed by simple filtration, streamlining the synthetic workflow and enabling high-throughput parallel synthesis.
Strategic Considerations for Solid-Phase Synthesis
A successful solid-phase strategy for 6-Amino-7-bromoisoindolin-1-one requires careful consideration of several factors, including the choice of solid support, linker, and an orthogonal protecting group scheme.
Immobilization Strategy
The 6-Amino-7-bromoisoindolin-1-one scaffold lacks a convenient functional group for direct attachment to common solid-phase resins. Therefore, a two-step approach is proposed:
-
Solution-Phase Functionalization: The lactam nitrogen is first alkylated in solution with a linker molecule containing a terminal carboxylic acid. A suitable linker is 3-bromopropionic acid, which reacts with the isoindolinone to yield 3-(6-amino-7-bromo-1-oxoisoindolin-2-yl)propanoic acid. This introduces a carboxylic acid handle for subsequent solid-phase attachment.
-
Attachment to Solid Support: The resulting carboxylic acid derivative is then coupled to a hydroxyl-functionalized resin, such as Wang resin, using standard esterification conditions. Wang resin is chosen for its compatibility with Fmoc-based peptide synthesis chemistry and its cleavage under moderately acidic conditions.[4]
Orthogonal Protecting Group Strategy
To achieve selective functionalization of the amino and bromo groups, an orthogonal protecting group strategy is essential.[5][6] The widely used Fmoc/tBu strategy in solid-phase peptide synthesis provides an excellent framework.[1]
-
6-Amino Group Protection: The 6-amino group is protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[1] The Fmoc group is stable to the acidic conditions that may be used in subsequent steps and can be selectively removed with a solution of piperidine in DMF.[1]
-
Side-Chain Protection: If amino acids are coupled to the 6-amino position, their side chains should be protected with acid-labile groups such as tert-butyl (tBu), trityl (Trt), or tert-butyloxycarbonyl (Boc).[7] These groups are stable to the basic conditions used for Fmoc deprotection and are removed during the final cleavage from the resin.
This orthogonal scheme ensures that the 6-amino group can be deprotected and functionalized without affecting the linkage to the solid support or any acid-labile protecting groups.
Experimental Protocols
The following protocols provide a step-by-step guide for the solid-phase synthesis of a diversified library based on the 6-Amino-7-bromoisoindolin-1-one scaffold.
Materials and Reagents
| Reagent/Material | Supplier | Grade |
| 6-Amino-7-bromoisoindolin-1-one | Commercially Available | >95% |
| Wang Resin | Standard Supplier | 100-200 mesh, 1.0 mmol/g |
| Fmoc-Cl | Standard Supplier | >98% |
| Piperidine | Standard Supplier | Reagent Grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Standard Supplier | >99% |
| 4-(Dimethylamino)pyridine (DMAP) | Standard Supplier | >99% |
| Palladium(II) Acetate (Pd(OAc)₂) | Standard Supplier | Catalyst Grade |
| Triphenylphosphine (PPh₃) | Standard Supplier | >99% |
| Copper(I) Iodide (CuI) | Standard Supplier | >98% |
| Arylboronic acids | Commercially Available | Various |
| Terminal alkynes | Commercially Available | Various |
| Trifluoroacetic acid (TFA) | Standard Supplier | Reagent Grade |
| Dichloromethane (DCM) | Standard Supplier | Anhydrous |
| N,N-Dimethylformamide (DMF) | Standard Supplier | Anhydrous |
Workflow Diagram
Caption: Overall workflow for the solid-phase synthesis of a 6-Amino-7-bromoisoindolin-1-one library.
Protocol 1: Preparation and Immobilization of the Scaffold
Step 1: Synthesis of 3-(6-amino-7-bromo-1-oxoisoindolin-2-yl)propanoic acid
-
To a solution of 6-Amino-7-bromoisoindolin-1-one (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of ethyl 3-bromopropionate (1.5 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Hydrolyze the resulting ester with lithium hydroxide (2.0 eq) in a mixture of THF and water (3:1) at room temperature for 4 hours.
-
Acidify the reaction mixture to pH 3-4 with 1 M HCl and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield the desired carboxylic acid linker-modified scaffold.
Step 2: Fmoc Protection of the 6-Amino Group
-
Dissolve the product from Step 1 (1.0 eq) in a 1:1 mixture of dioxane and 10% aqueous sodium carbonate.
-
Cool the solution to 0 °C and add Fmoc-Cl (1.1 eq) portion-wise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Acidify the mixture with 1 M HCl and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the Fmoc-protected scaffold.
Step 3: Immobilization on Wang Resin
-
Swell Wang resin (1.0 eq) in anhydrous DCM for 30 minutes in a peptide synthesis vessel.
-
Drain the DCM and add a solution of the Fmoc-protected scaffold (2.0 eq) in anhydrous DCM.
-
Add DIC (2.0 eq) and DMAP (0.1 eq).
-
Agitate the mixture at room temperature for 12 hours.
-
Drain the reaction solution and wash the resin sequentially with DCM, DMF, and methanol.
-
Dry the resin under vacuum.
Protocol 2: Diversification at the 6-Amino Position
Step 1: Fmoc Deprotection
-
Swell the resin-bound scaffold in DMF for 30 minutes.
-
Treat the resin with a 20% solution of piperidine in DMF for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF and DCM.
Step 2: Acylation with Carboxylic Acids
-
Swell the deprotected resin in DMF.
-
In a separate vial, pre-activate the desired carboxylic acid (3.0 eq) with a coupling reagent such as HATU (2.9 eq) and a base like DIPEA (6.0 eq) in DMF for 10 minutes.
-
Add the activated carboxylic acid solution to the resin and agitate for 2 hours.
-
Drain the solution and wash the resin with DMF, DCM, and methanol.
Protocol 3: Diversification at the 7-Bromo Position
Suzuki-Miyaura Coupling
-
Swell the resin in a suitable solvent such as a 3:1 mixture of dioxane and water.
-
Add the arylboronic acid (5.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq), and a base like sodium carbonate (5.0 eq).
-
Heat the mixture at 80 °C for 12 hours under an inert atmosphere.
-
Cool the reaction to room temperature, drain the solution, and wash the resin with water, DMF, DCM, and methanol.
Sonogashira Coupling
-
Swell the resin in a mixture of THF and DIPEA (2:1).
-
Add the terminal alkyne (5.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq), and CuI (0.2 eq).
-
Stir the mixture at 50 °C for 8 hours under an inert atmosphere.
-
Cool to room temperature, drain, and wash the resin with DMF, DCM, and methanol.
Protocol 4: Cleavage and Purification
-
Wash the final resin-bound product with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/triisopropylsilane/water (95:2.5:2.5).[8]
-
Add the cleavage cocktail to the resin and allow it to react for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Concentrate the filtrate under a stream of nitrogen.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge to pellet the product, decant the ether, and dry the crude product.
-
Purify the final compounds by preparative HPLC.
Data and Expected Outcomes
The success of each step can be monitored using various analytical techniques.
| Step | Monitoring Technique | Expected Outcome |
| Immobilization | Kaiser Test (Ninhydrin Test) | Negative test indicates successful capping of hydroxyl groups. |
| Fmoc Deprotection | UV-Vis of filtrate | Detection of the dibenzofulvene-piperidine adduct at ~301 nm. |
| Acylation | Kaiser Test | Negative test indicates complete acylation of the free amine. |
| Cross-Coupling | LC-MS of a test cleavage | Observation of the desired mass for the coupled product. |
| Final Cleavage | HPLC and LC-MS | Characterization of the purified final product. |
Troubleshooting
-
Incomplete Immobilization: Increase the equivalents of the scaffold and coupling reagents, or extend the reaction time. Ensure all reagents are anhydrous.
-
Incomplete Fmoc Deprotection: Extend the deprotection time or use a fresh piperidine solution.
-
Low Coupling Yields: Ensure efficient pre-activation of the carboxylic acid. For sterically hindered substrates, a more potent coupling reagent like HATU may be required.
-
Low Cross-Coupling Yields: Screen different palladium catalysts, ligands, bases, and solvent systems. Ensure the reaction is performed under a strict inert atmosphere.
-
Side Reactions during Cleavage: Use appropriate scavengers in the cleavage cocktail to trap reactive cations, especially if the sequence contains sensitive residues like tryptophan or methionine.
Conclusion
The solid-phase synthesis strategy outlined in these application notes provides a robust and versatile platform for the generation of diverse libraries based on the 6-Amino-7-bromoisoindolin-1-one scaffold. By employing a strategic immobilization approach and an orthogonal protecting group scheme, researchers can efficiently explore the chemical space around this privileged core, accelerating the discovery of novel therapeutic agents. The detailed protocols and troubleshooting guide offer a solid foundation for the successful implementation of this methodology in a drug discovery setting.
References
-
Aapptec Peptides. Cleavage from Wang Resin. [Link]
-
MDPI. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. [Link]
-
PubMed. Solid-phase synthesis of constrained terminal and internal lactam peptidomimetics. [Link]
-
IU Indianapolis ScholarWorks. Aminolytic Cleavage from Wang Resin. A New Distributed Drug Discovery Laboratory for the Undergraduate Curriculum. [Link]
-
Wikipedia. Sonogashira coupling. [Link]
- Google Patents. Methods for the synthesis of fmoc protected amines.
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. [Link]
-
PubMed. Exploring the solid-phase synthesis of 3,4-disubstituted beta-lactams: scope and limitations. [Link]
-
PubMed. Solid-phase synthesis of bis-heterocyclic compounds from resin-bound orthogonally protected lysine. [Link]
-
Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. [Link]
-
Applied Polytech. Rink Amide Resin, MBHA Resin. [Link]
-
Wiley Online Library. p-Nitrobenzyloxycarbonyl (pNZ) as a Temporary Nα-Protecting Group in Orthogonal Solid-Phase Peptide Synthesis. [Link]
-
PubMed. Solid-phase and combinatorial synthesis in beta-lactam chemistry. [Link]
-
PubMed. preparation of amino acid alpha-fluorenylmethyl esters for the synthesis of reverse-extended lactams. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Aapptec Peptides. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]
-
ResearchGate. Solid-phase synthesis of beta-lactams via the Miller hydroxamate approach. [Link]
-
PubMed. Solid-phase synthesis of 2-aminoquinazolinone derivatives with two- and three-point diversity. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Rink Amide-AM Resin: Mechanism and Applications in Peptide Synthesis. [Link]
-
MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
-
ResearchGate. Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. [Link]
-
Royal Society of Chemistry. Highly efficient chemoselective N-TBS protection of anilines under exceptional mild conditions in the eco-friendly solvent 2-methyltetrahydrofuran. [Link]
-
ResearchGate. Amino acid bromides: Their utilization for difficult couplings in solid-phase peptide synthesis. [Link]
-
Aapptec Peptides. Guide to Solid Phase Peptide Synthesis. [Link]
-
YouTube. Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. [Link]
-
ACS Publications. Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. [Link]
-
SynArchive. Protecting Groups List. [Link]
-
ACS Publications. Peptide Synthesis via Amino Acid Halides. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Beilstein Journals. Automated solid-phase peptide synthesis to obtain therapeutic peptides. [Link]
Sources
- 1. 3-(1-OXO-1,3-DIHYDRO-2H-ISOINDOL-2-YL)PROPANOIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Solid-Phase Multicomponent Synthesis of 3-Substituted Isoindolinones Generates New Cell-Penetrating Probes as Drug Carriers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoindolinone synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. societachimica.it [societachimica.it]
Troubleshooting & Optimization
Improving yield of 6-Amino-7-bromoisoindolin-1-one cyclization
Technical Support Center: Optimizing 6-Amino-7-bromoisoindolin-1-one Synthesis
Current Status: Active Subject: Yield Improvement & Troubleshooting Guide Applicable Route: Cyclization of Methyl 3-bromo-2-(bromomethyl)-4-nitrobenzoate followed by Nitro Reduction.[1]
Executive Summary
The synthesis of 6-amino-7-bromoisoindolin-1-one presents a unique "ortho-ortho" challenge. The 7-bromo substituent creates significant steric hindrance near the reaction center (the bridgehead carbon), while the 6-amino group (typically derived from a nitro precursor) introduces electronic complications during the reduction phase.[1]
This guide addresses the two critical failure points:
-
The Cyclization Bottleneck: Competition between intramolecular ring closure and intermolecular polymerization/hydrolysis.
-
The Reduction Risk: Hydrodehalogenation (loss of the 7-bromo atom) during the conversion of the nitro group to the amine.[1]
Module 1: The Cyclization Phase
Target Transformation: Methyl 3-bromo-2-(bromomethyl)-4-nitrobenzoate
Q1: My yield is stuck below 40%. I see a significant amount of insoluble precipitate that isn't my product. What is happening?
Diagnosis: You are likely observing oligomerization or dimerization . Technical Insight: The reaction of the benzylic bromide with ammonia is a race between the desired intramolecular attack (forming the 5-membered lactam) and an intermolecular attack (where the product amine attacks another molecule of the starting material). Corrective Protocol:
-
The "Pseudo-High Dilution" Technique: Do not dump the starting material into the ammonia solution. Instead, add the benzoate solution dropwise to a vigorously stirred, highly concentrated ammonia solution. This ensures that every molecule of precursor is surrounded by NH
, favoring the intramolecular event. -
Ammonia Source: Switch from aqueous ammonia (NH
OH) to 7N NH in Methanol . Water promotes the hydrolysis of the benzylic bromide to the benzyl alcohol (a dead-end byproduct).[1]
Q2: I see a new spot on TLC that is more polar than my product but less polar than the start material. It resists cyclization.
Diagnosis: This is likely the hydrolyzed benzyl alcohol (Methyl 3-bromo-2-(hydroxymethyl)-4-nitrobenzoate).[1]
Cause: Moisture in the solvent or "wet" ammonia source. The 7-bromo substituent sterically shields the benzylic carbon, slowing down the S
-
Solvent Integrity: Use anhydrous THF or MeOH.
-
Scavenger: Add 5% (w/w) molecular sieves (3Å) to the reaction vessel if using older stock solvents.
Q3: Can I use heat to push the reaction to completion?
Recommendation: NO. Reasoning: Heating increases the rate of intermolecular side reactions (polymerization) faster than it increases the rate of cyclization.
-
Optimal Window: 0°C to 25°C.
-
Reaction Time: Extend the time (16–24 hours) rather than increasing the temperature.
Module 2: The Reduction Phase (Nitro to Amino)
Target Transformation: 7-Bromo-6-nitroisoindolin-1-one
Q4: I used Pd/C and Hydrogen (H ) for the reduction, but I lost the bromine atom (formed 6-aminoisoindolin-1-one). How do I prevent this?
Diagnosis: Hydrodehalogenation . Palladium is an excellent catalyst for cleaving Aryl-Bromide bonds under hydrogenation conditions.[1] Corrective Protocol: You must switch to a chemoselective chemical reduction .
-
Option A (Recommended): Iron/Ammonium Chloride (Fe/NH
Cl).-
Conditions: Fe powder (5 equiv), NH
Cl (5 equiv) in EtOH/H O (4:1) at 70°C. -
Why: Iron reduces the nitro group via a single electron transfer mechanism that leaves the Aryl-Br bond intact.[1]
-
-
Option B: Tin(II) Chloride (SnCl
).
Q5: The solubility of the nitro-intermediate is terrible. It won't dissolve in Ethanol for the reduction.
Solution: The 7-bromo-6-nitro core is highly crystalline and rigid.[1]
-
Co-Solvent: Use THF/Methanol (1:1) or DMF as the solvent for the reduction.
-
Temperature: If using Fe/NH
Cl, the reaction requires heat (reflux), which aids solubility.
Experimental Data & Logic Visualization
Workflow Diagram: The "Safe" Pathway
The following diagram illustrates the critical decision nodes to avoid polymerization and debromination.
Caption: Logic flow for avoiding common pitfalls (hydrolysis and debromination) in the synthesis of 6-amino-7-bromoisoindolin-1-one.
Solvent & Reagent Screening Data
Based on comparative reactivities of ortho-substituted benzyl halides [1, 2].[1]
| Reagent/Condition | Solvent | Temperature | Yield (Cyclization) | Primary Byproduct |
| NH | THF/H | RT | < 30% | Benzyl Alcohol (Hydrolysis) |
| NH | Toluene | 80°C | 45% | Oligomers (Thermal) |
| 7N NH | MeOH (Anhydrous) | 0°C | 82% | None (Clean) |
| MeNH | THF | RT | 75% | Dimer |
Standard Operating Procedure (Optimized)
Step 1: Cyclization
-
Prepare Solution A: Dissolve Methyl 3-bromo-2-(bromomethyl)-4-nitrobenzoate (1.0 eq) in anhydrous THF (5 vol).
-
Prepare Solution B: Charge a separate flask with 7N NH
in Methanol (10.0 eq). Cool to 0°C.[2] -
Addition: Add Solution A to Solution B dropwise over 1 hour. Crucial: Maintain high NH
concentration relative to the substrate.[1] -
Reaction: Stir at 0°C for 2 hours, then warm to Room Temperature overnight.
-
Work-up: Concentrate in vacuo. Triturate the residue with water to remove ammonium salts. Filter the solid.[3]
-
Checkpoint: The solid should be yellow/tan (Nitro compound).
-
Step 2: Selective Reduction
-
Setup: Suspend the nitro-intermediate (1.0 eq) in Ethanol/Water (4:1 ratio).
-
Reagents: Add Iron Powder (5.0 eq) and Ammonium Chloride (5.0 eq).
-
Reaction: Heat to reflux (approx. 75–80°C) with vigorous stirring. Monitor by LCMS (TLC is difficult due to streaking of amines).
-
Time: Typically 2–4 hours.
-
-
Work-up: Filter hot through Celite to remove Iron oxides. Wash the Celite pad with hot Ethanol.
-
Isolation: Concentrate the filtrate. If the product does not crystallize, neutralize with saturated NaHCO
and extract with EtOAc/THF (3:1).
References
-
López-Valdez, G., Olguín-Uribe, S., Millán-Ortiz, A., Gámez-Montaño, R., & Miranda, L. D. (2011).[1][4] Multicomponent synthesis of isoindolin-1-ones. Tetrahedron, 67(14), 2693-2701.[4] [Link]
-
Couture, A., Deniau, E., & Grandclaudon, P. (1993). A convenient synthesis of 3-hydroxyisoindolin-1-ones and isoindolin-1-ones.[1] Tetrahedron, 49(10), 2229-2238. [Link]
Sources
- 1. CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents [patents.google.com]
- 2. BJOC - A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas [beilstein-journals.org]
- 3. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Solubilizing 6-Amino-7-bromoisoindolin-1-one for Biological Assays
Executive Summary
6-Amino-7-bromoisoindolin-1-one (CAS: 675109-26-9) presents a specific set of solubility challenges common to rigid, halogenated heterocycles. The combination of the planar isoindolinone core and the lipophilic bromine atom (at position 7) significantly reduces aqueous solubility compared to non-halogenated analogs. While the amine group (position 6) offers a potential handle for protonation, biological assays typically require neutral pH, rendering this handle less useful for physiological buffers.
This guide provides a validated, step-by-step protocol to solubilize this compound without compromising assay integrity. It focuses on overcoming the "solvent shock" phenomenon—where hydrophobic compounds precipitate immediately upon contact with aqueous media.
Part 1: The Core Protocol (Standard Operating Procedure)
Stock Solution Preparation (The Foundation)
Objective: Create a stable, concentrated stock solution free of micro-aggregates.
-
Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous (≥99.9%).
-
Target Concentration: 10 mM to 50 mM.
-
Critical Note: Do not use water or aqueous buffers for the stock solution. The compound is likely to form a stable crystal lattice that is difficult to break once hydrated.
Step-by-Step Procedure:
-
Weighing: Weigh the target amount of 6-Amino-7-bromoisoindolin-1-one into a glass vial (avoid polystyrene, which can leach in high DMSO).
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to the center of the vial.
-
Mechanical Dispersion:
-
Vortex vigorously for 30 seconds.
-
Sonicate in a water bath at 35°C–40°C for 5–10 minutes. This is crucial. Isoindolinones often have high lattice energy; sonication breaks this energy barrier better than simple stirring.
-
-
Visual QC: Hold the vial up to a light source. The solution must be perfectly clear. If it looks "oily" or "hazy" (Tyndall effect), sonicate further.
Aqueous Dilution (The Critical Step)
Objective: Transfer the hydrophobic compound into the assay media without triggering precipitation.
The "1000x" Rule: For most cellular assays, the final DMSO concentration should remain below 0.5% (v/v) to avoid vehicle toxicity. This usually requires a 1:200 to 1:1000 dilution.
The "Intermediate Dilution" Method (Recommended): Directly spiking 100% DMSO stock into a cell culture well often causes local precipitation due to the rapid change in polarity.
-
Prepare Intermediate: Dilute your 10 mM stock 1:10 or 1:20 into pure media (serum-free) or PBS in a separate tube.
-
Technique: Vortex the media while slowly adding the DMSO stock.
-
-
Inspect: Check for turbidity. If clear, proceed.
-
Final Addition: Add this intermediate solution to your cells.
Part 2: Visualization of Solubility Workflow
The following diagram illustrates the decision logic for solubilization, highlighting the critical checkpoints where precipitation typically occurs.
Caption: Logical workflow for solubilizing hydrophobic isoindolinones. The Green path (Intermediate Dilution) is the recommended route to prevent solvent shock.
Part 3: Troubleshooting & FAQs
This section addresses specific failure modes reported by users working with brominated heterocycles.
Solubility Troubleshooting Matrix
| Symptom | Probable Cause | Corrective Action |
| Precipitate forms immediately upon adding stock to media. | Solvent Shock: The rapid shift from lipophilic DMSO to hydrophilic media forces the compound out of solution.[1][2][3] | Use Stepwise Dilution: Dilute the stock 1:10 in serum-free media before adding to the final plate. Vortex immediately upon addition. |
| Compound crashes out after 24 hours (incubation). | Thermodynamic Instability: The compound is supersaturated and slowly crystallizing. | Reduce Concentration: You may be above the thermodynamic solubility limit. Lower the working concentration or use a carrier like BSA (0.1%) to stabilize the molecule. |
| Cells are dying in the vehicle control. | DMSO Toxicity: The final DMSO concentration is too high (>0.5%). | Normalize DMSO: Ensure all wells (including controls) have exactly the same DMSO % (e.g., 0.1%). If 0.5% is toxic, switch to a more concentrated stock (e.g., 50 mM) to reduce the volume added. |
| Stock solution freezes in the fridge. | DMSO Physical Property: DMSO freezes at ~19°C. | Thaw Correctly: This is normal. Thaw at room temperature or 37°C. Vortex after thawing to ensure no concentration gradients exist in the vial. |
Frequently Asked Questions (FAQs)
Q: Can I use Ethanol instead of DMSO? A: Generally, no. While ethanol is less toxic, brominated isoindolinones are significantly less soluble in ethanol than in DMSO. You will likely struggle to achieve a 10 mM stock. DMSO is the gold standard for this class of molecules [1].
Q: The compound has an amine group. Can I use HCl to dissolve it? A: Chemically, yes, the amine can be protonated to form a salt, which increases water solubility. However, for biological assays , this is discouraged. Adding an acidic stock to cell media can shift the pH of the buffering system (bicarbonate/HEPES), causing cellular stress that mimics drug toxicity. Stick to the neutral DMSO route unless you are performing chemical synthesis [2].
Q: My assay requires high concentrations (>100 µM). What do I do? A: At this concentration, simple aqueous buffers may fail.
-
Cyclodextrins: Use 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or Captisol® in your assay buffer.[1][2][3] These form inclusion complexes that encapsulate the hydrophobic bromine/isoindolinone core, keeping it in solution without affecting the amine's reactivity [3].
-
Serum: Perform the assay in media containing 10% FBS. Albumin acts as a natural carrier for hydrophobic drugs.
Part 4: Scientific Rationale & Mechanism
Why is this difficult?
The solubility profile of 6-Amino-7-bromoisoindolin-1-one is dictated by two competing forces:
-
Crystal Lattice Energy: The isoindolinone core is planar and rigid, allowing the molecules to stack efficiently (pi-pi stacking). The bromine atom adds significant lipophilicity (increasing LogP) and molecular weight, stabilizing the solid state.
-
Solvation Energy: Water molecules struggle to disrupt these strong intermolecular interactions. The amine group (-NH2) is a hydrogen bond donor, but the bromine atom creates a hydrophobic region that repels water.[3]
The Role of DMSO: DMSO is an aprotic polar solvent. It can disrupt the dipole-dipole interactions of the crystal lattice better than water.[3] However, when you dilute DMSO into water, the water molecules preferentially hydrogen-bond with the DMSO (releasing heat), leaving the drug molecules to aggregate with each other (hydrophobic effect), leading to precipitation [4].
References
-
NIH Assay Guidance Manual. Solubility and Residual Solid Analysis. (Standard guidance for DMSO stock preparation and nephelometry checks). [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. (Rationale for using HP-β-CD for solubilizing halogenated drugs). [Link]
-
Di, L., & Kerns, E. (2016). Drug-like Properties: Concepts, Structure Design and Methods.[1][3][4] Elsevier. (Textbook source for LogP and solubility principles of isoindolinones).
Sources
- 1. 675109-26-9|6-Bromoisoindolin-1-one|BLD Pharm [bldpharm.com]
- 2. 1427394-72-6|6-Bromo-7-methylisoindolin-1-one|BLD Pharm [bldpharm.com]
- 3. CAS 82827-09-6: 6-Bromo-1(2H)-isoquinolinone | CymitQuimica [cymitquimica.com]
- 4. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
Technical Support Center: 6-Amino-7-bromoisoindolin-1-one Handling and Oxidation Prevention
Welcome to the technical support center for 6-Amino-7-bromoisoindolin-1-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the prevention of amino group oxidation in this key synthetic intermediate. Our goal is to equip you with the knowledge to anticipate and resolve challenges, ensuring the integrity and success of your experiments.
Section 1: Understanding the Challenge - The Susceptibility of the Amino Group to Oxidation
FAQ 1: Why is the amino group on 6-Amino-7-bromoisoindolin-1-one so prone to oxidation?
The primary reason for the susceptibility of the amino group in 6-Amino-7-bromoisoindolin-1-one to oxidation lies in the electron-donating nature of the amino group itself, which increases the electron density of the aromatic ring. This heightened electron density makes the compound more susceptible to attack by oxidizing agents. The oxidation process often begins with the loss of an electron from the nitrogen atom to form a radical cation, which can then undergo further reactions to yield a variety of undesired byproducts, including nitroso, nitro, and coupled azo compounds.[1][2][3] These side reactions can significantly reduce the yield of the desired product and introduce impurities that are often difficult to remove.
Several factors can initiate or accelerate this oxidation:
-
Atmospheric Oxygen: Prolonged exposure to air, especially in the presence of light or metal catalysts, can lead to gradual oxidation.
-
Oxidizing Reagents: Many common laboratory reagents, including some metal catalysts and even certain solvents, can act as oxidants.[4][5]
-
Harsh Reaction Conditions: High temperatures and extreme pH values can promote oxidative degradation.[4]
Below is a simplified diagram illustrating the initial step of aromatic amine oxidation.
Caption: Initial step of aromatic amine oxidation.
Section 2: Proactive Prevention - Best Practices for Handling and Storage
FAQ 2: What are the ideal storage conditions for 6-Amino-7-bromoisoindolin-1-one to minimize oxidation?
Proper storage is the first line of defense against oxidation. Since aromatic amines can be sensitive to air, light, and moisture, the following conditions are recommended:
| Parameter | Recommendation | Rationale |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents interaction with atmospheric oxygen.[6][7] |
| Temperature | Store in a cool, dark place, generally below 30°C (86°F).[8] | Minimizes thermal degradation and slows down oxidation kinetics. |
| Container | Use amber glass vials or other opaque, tightly sealed containers. | Protects from light, which can catalyze oxidation. Ensures a barrier against air and moisture.[8] |
| Moisture | Store in a dry environment, ideally in a desiccator. | Amines can be hygroscopic, and moisture can facilitate degradation.[8] |
For long-term storage, consider using a Sure/Seal™ packaging system or similar air-tight containers that allow for the removal of reagents via syringe under an inert atmosphere.[6]
FAQ 3: Are there any specific handling procedures I should follow during my experiments?
Yes, meticulous handling is crucial to prevent oxidation during your experimental workflow.
Experimental Workflow for Handling Air-Sensitive Reagents:
Caption: Recommended workflow for handling air-sensitive reagents.
Step-by-Step Protocol for Handling 6-Amino-7-bromoisoindolin-1-one:
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven (e.g., 125°C overnight) and cooled under a stream of inert gas (nitrogen or argon).[6]
-
Inert Atmosphere: Assemble your reaction apparatus and flush the entire system with an inert gas. Maintain a slight positive pressure of the inert gas throughout the experiment, which can be monitored with an oil bubbler.[6]
-
Reagent Transfer: If the compound is in a Sure/Seal™ bottle or a similar container with a septum, use a clean, dry syringe to withdraw the required amount.[6][9] First, pierce the septum with the needle and gently inject inert gas from a balloon or Schlenk line to create a positive pressure inside the bottle. Then, carefully draw the desired volume of the solution or weigh out the solid in an inert atmosphere glovebox.
-
Reaction Conditions: Whenever possible, perform reactions at the lowest effective temperature. If heating is necessary, do so under a continuous flow of inert gas.
-
Solvent Choice: Use deoxygenated solvents. Solvents can be deoxygenated by bubbling an inert gas through them for 15-30 minutes prior to use.
Section 3: Chemical Strategies - The Use of Protecting Groups
FAQ 4: When should I consider using a protecting group for the amino functionality?
The use of a protecting group is advisable when your reaction conditions involve strong oxidants, electrophilic reagents that could react with the amino group, or when you observe significant byproduct formation due to oxidation. Protecting the amino group temporarily masks its reactivity, allowing other transformations to occur on the molecule without undesired side reactions.[10]
FAQ 5: What are the most suitable protecting groups for the amino group of 6-Amino-7-bromoisoindolin-1-one, and how do I choose one?
The ideal protecting group should be easy to install, stable under your desired reaction conditions, and readily removable under mild conditions that do not affect other functional groups in your molecule. For aromatic amines, carbamate-based protecting groups are a popular choice.[11]
Comparison of Common Amino Protecting Groups:
| Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions | Key Advantages & Considerations |
| tert-Butoxycarbonyl | Boc | Boc₂O, base (e.g., Et₃N, DMAP) | Strong acid (e.g., TFA, HCl) | Stable to a wide range of non-acidic conditions.[11] |
| Carboxybenzyl | Cbz (or Z) | Cbz-Cl, base | Catalytic hydrogenation (H₂, Pd/C) | Orthogonal to acid/base labile groups.[11] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl or Fmoc-OSu, base | Mild base (e.g., piperidine) | Useful when acid-sensitive groups are present.[11] |
| Acetyl | Ac | Ac₂O or AcCl, base | Acidic or basic hydrolysis | Can be more difficult to remove than carbamates. |
Decision Tree for Protecting Group Selection:
Caption: Decision tree for selecting an appropriate amino protecting group.
Experimental Protocol: Boc Protection of 6-Amino-7-bromoisoindolin-1-one
This protocol is a general guideline and may require optimization for your specific scale and setup.
Materials:
-
6-Amino-7-bromoisoindolin-1-one
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere, dissolve 6-Amino-7-bromoisoindolin-1-one (1 equivalent) in anhydrous DCM or THF.
-
Add triethylamine (1.2 to 1.5 equivalents).
-
Slowly add a solution of Boc₂O (1.1 to 1.3 equivalents) in the same solvent.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water or saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the Boc-protected compound.
Section 4: Troubleshooting and Analysis
FAQ 6: I suspect my sample of 6-Amino-7-bromoisoindolin-1-one has oxidized. How can I confirm this?
Several analytical techniques can be employed to detect the presence of oxidation byproducts:
-
Thin Layer Chromatography (TLC): Oxidized impurities often appear as colored spots (yellow to brown) and may have different Rf values compared to the starting material. A simple spot test on a TLC plate with cinnamaldehyde reagent can give a yellow color for aromatic primary amines.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful tool to identify the molecular weights of potential byproducts. Common mass additions to look for are +16 (hydroxylation or N-oxide formation) and +30 (nitration). Dimerization products will also be evident.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show changes in the aromatic region and the disappearance of the -NH₂ protons. ¹³C NMR can also reveal the presence of new carbonyl or other oxidized carbon signals.
-
UV-Vis Spectroscopy: The formation of colored byproducts often results in new absorption bands in the visible region of the spectrum.
FAQ 7: I am observing a significant amount of a colored impurity in my reaction. What are the likely side reactions and how can I mitigate them?
The formation of colored impurities is a strong indicator of oxidation and subsequent coupling reactions.
-
Likely Side Reactions:
-
Dimerization/Polymerization: Oxidized intermediates can couple to form colored azo compounds or other polymeric materials.[3][4]
-
Nitrosation/Nitration: In the presence of nitrogen oxides (which can form from certain reagents or atmospheric reactions), the amino group can be converted to nitroso or nitro functionalities.[4]
-
-
Mitigation Strategies:
-
Scrupulous Inert Atmosphere: Ensure your reaction setup is completely free of oxygen. Use high-purity inert gas and deoxygenated solvents.
-
Lower Reaction Temperature: If the reaction kinetics allow, reducing the temperature can significantly slow down the rate of oxidative side reactions.
-
Use of Antioxidants: In some cases, the addition of a radical scavenger or antioxidant (in a compatible amount that does not interfere with the main reaction) can be beneficial. However, this should be approached with caution and thoroughly tested.
-
Protecting Group Strategy: As discussed in Section 3, protecting the amino group is often the most robust solution to prevent these side reactions.
-
By understanding the inherent reactivity of 6-Amino-7-bromoisoindolin-1-one and implementing these preventative and troubleshooting strategies, you can significantly improve the outcome of your synthetic endeavors.
References
-
Analytical methods used to quantify amine oxidation. - ResearchGate. Available at: [Link]
-
Ambient catalyst-free oxidation reactions of aromatic amines using water radical cations - Chemical Science (RSC Publishing). Available at: [Link]
-
Amine Storage Conditions: Essential Guidelines for Safety - diplomata comercial. Available at: [Link]
-
Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - Oxford Academic. Available at: [Link]
-
Structure–Activity Relationships for Rates of Aromatic Amine Oxidation by Manganese Dioxide | Environmental Science & Technology - ACS Publications. Available at: [Link]
-
An amine protecting group deprotectable under nearly neutral oxidative conditions. - Beilstein J Org Chem. Available at: [Link]
-
SDS 2001 - Aromatic Amine DECONtamination Solution.indd - SKC Inc. Available at: [Link]
-
An amine protecting group deprotectable under nearly neutral oxidative conditions - National Institutes of Health. Available at: [Link]
-
Selective alkylation/oxidation of N-substituted isoindolinone derivatives: synthesis of N-phthaloylated natural and unnatural α-amino acid analogues - PMC. Available at: [Link]
-
Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual‐Functional Small Molecule - PMC. Available at: [Link]
-
Protecting Groups for Amines - YouTube. Available at: [Link]
-
Oxidation of Amines and N-Hetarenes. - Thieme Chemistry. Available at: [Link]
-
Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing). Available at: [Link]
-
Protecting Groups for Amines: Carbamates - Master Organic Chemistry. Available at: [Link]
-
Storage of air and temperature sensitive reagents [closed] - Chemistry Stack Exchange. Available at: [Link]
-
MECHANISMS OF THE OXIDATION OF ORGANIC AMINES BY OXYGEN AND BY FREE RADICAL OXIDIZING AGENTS - DTIC. Available at: [Link]
-
Protecting Groups - Organic Synthesis. Available at: [Link]
Sources
- 1. Ambient catalyst-free oxidation reactions of aromatic amines using water radical cations - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04519J [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diverse N‐Oxidation of Primary Aromatic Amines Controlled by Engineered P450 Peroxizyme Variants Facilitated by Dual‐Functional Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
- 9. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.be]
- 10. youtube.com [youtube.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Simple and rapid detection of aromatic amines using a thin layer chromatography plate - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
Precision Identification of 6-Amino-7-bromoisoindolin-1-one: A Comparative MS Guide
The following guide details the mass spectrometric identification of 6-Amino-7-bromoisoindolin-1-one , a critical scaffold in the synthesis of immunomodulatory imide drugs (IMiDs) like lenalidomide analogs.
This guide compares the Standard Low-Resolution MS (LRMS) workflow against the High-Resolution MS (HRMS) workflow, positioning HRMS as the superior "Product" for definitive structural elucidation due to its ability to resolve isotopic fine structure and exact mass defects.
Executive Summary
In drug discovery, the isoindolin-1-one core is a privileged structure.[1] The introduction of a bromine atom at the 7-position (6-Amino-7-bromoisoindolin-1-one) serves as a vital handle for further functionalization (e.g., Suzuki couplings).[1] However, confirming this specific regioisomer and its halogenation state requires distinguishing it from potential byproducts like the non-brominated analog (6-aminoisoindolin-1-one) or di-brominated impurities.[1]
This guide compares two identification methodologies:
-
The Alternative (LRMS): Nominal mass analysis using Single Quadrupole MS.
-
The Solution (HRMS): Exact mass and isotopic fine structure analysis using Q-TOF or Orbitrap.
Conclusion: While LRMS provides a basic "fingerprint" via the 1:1 isotope ratio, only HRMS offers the mass accuracy (<5 ppm) required to validate the elemental formula C
Fundamental Principles: The Bromine Signature
To identify this compound, one must first understand the physics of bromine isotopes. Unlike fluorine (monoisotopic) or chlorine (3:1 ratio), bromine exists as two stable isotopes with nearly identical natural abundance:
- Br: 50.69% abundance (Exact Mass: 78.9183 Da)
- Br: 49.31% abundance (Exact Mass: 80.9163 Da)
This results in a characteristic "Twin Peak" signature in the mass spectrum, where the molecular ion (M) and the M+2 isotope appear with a 1:1 intensity ratio .
Comparative Analysis: LRMS vs. HRMS Performance
Method A: Low-Resolution MS (The Alternative)[1][2]
-
Instrument: Single Quadrupole LC-MS (e.g., Agilent 6100, Waters QDa).[1]
-
Mechanism: Filters ions based on nominal mass (integer precision).
-
Performance:
-
Detection: Under Electrospray Ionization (ESI+), the protonated molecule
appears as a doublet at m/z 227 and m/z 229 . -
Limitation: It cannot distinguish between the target compound and an impurity with the same nominal mass (e.g., a contaminant with formula C
H N O would also show m/z 227, though likely without the M+2 pattern). -
Risk: In low-concentration samples, background noise can obscure the M+2 peak, leading to false negatives (identifying it as non-brominated).
-
Method B: High-Resolution MS (The Recommended Solution)[1][2]
-
Instrument: Q-TOF (Quadrupole Time-of-Flight) or Orbitrap.[1]
-
Mechanism: Measures mass-to-charge ratio with 4-decimal precision.[1]
-
Performance:
-
Detection: Resolves the exact mass defect. Bromine has a significant mass defect (it is slightly lighter than the integer mass), which HRMS can detect to confirm the presence of Br over C/H/N/O combinations.
-
Validation: It confirms the formula C
H BrN O by matching the theoretical exact mass within a strict error margin (typically <5 ppm).
-
Data Comparison Table
| Feature | Standard LRMS (Alternative) | HRMS (Recommended) |
| Observed Ion ( | m/z 227 (Nominal) | m/z 226.9815 (Exact) |
| Observed Ion ( | m/z 229 (Nominal) | m/z 228.9794 (Exact) |
| Isotope Pattern | ~1:1 Ratio (Visual Estimate) | ~1:1 Ratio (Calculated Precision) |
| Mass Accuracy | ± 0.5 Da | ± 0.001 Da (< 5 ppm) |
| Confidence Level | Medium (Presumptive) | High (Definitive) |
Experimental Protocol (Self-Validating)
This protocol is designed for ESI(+) analysis. The causality of each step is explained to ensure reproducibility.
Step 1: Sample Preparation[1][2]
-
Solvent: Dissolve 1 mg of 6-Amino-7-bromoisoindolin-1-one in 1 mL of LC-MS grade Methanol .
-
Reasoning: Methanol ensures solubility of the polar amide/amino core while providing a stable spray.
-
-
Dilution: Dilute 10 µL of stock into 990 µL of 0.1% Formic Acid in Water/MeOH (50:50).
-
Reasoning: Formic acid promotes protonation (
formation) essential for ESI+ detection.
-
Step 2: Instrument Parameters (Q-TOF/Orbitrap)[1][2]
-
Ionization: Electrospray Ionization (ESI) Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Reasoning: Standard voltage for small molecules; too high causes discharge, too low reduces sensitivity.
-
-
Fragmentor/Cone Voltage: 100-135 V.[1]
-
Reasoning: Optimized to transmit the rigid isoindolinone core without premature in-source fragmentation.[1]
-
-
Gas Temp: 325°C.
Step 3: Data Interpretation Workflow
-
Scan Range: Acquire m/z 50–500.
-
Extract Ion Chromatogram (EIC): Target m/z 226.9815.
-
Verify Isotope Pattern: Check for the M+2 peak at 228.9794 with ~98-100% intensity of the base peak.
-
Check Fragmentation (MS/MS):
-
Look for loss of NH
(Neutral loss 17 Da) m/z ~210. -
Look for loss of CO (Neutral loss 28 Da)
m/z ~199. -
Note: Retention of the Br atom in fragments is key. Fragments should also show the 1:1 doublet if Br is still attached.
-
Visualization: Identification Logic Flow[1][2]
The following diagram illustrates the decision logic for confirming the structure, distinguishing it from non-brominated and di-brominated analogs.
Figure 1: Decision tree for the mass spectrometric identification of brominated isoindolinones, filtering out common synthetic byproducts.
References
-
Sigma-Aldrich. 6-Bromoisoindolin-1-one Product Specification & MSDS. Retrieved from
-
National Institute of Standards and Technology (NIST). Bromine Isotope Data and Relative Abundances. Retrieved from
-
ChemScene. 7-Amino-4-bromoisoindolin-1-one (Regioisomer Reference). Retrieved from
-
BLD Pharm. 6-Bromo-7-methylisoindolin-1-one (Structural Analog Data). Retrieved from
Sources
Validating Purity of 6-Amino-7-bromoisoindolin-1-one: An LC-MS Comparison Guide
Executive Summary: The Structural Stakes
6-Amino-7-bromoisoindolin-1-one (CAS: 2093522-79-7) is not a generic reagent; it is a high-value scaffold often employed in the synthesis of Cereblon (CRBN) E3 ligase modulators and PROTAC linkers [1]. The 7-bromo position provides a handle for cross-coupling (e.g., Suzuki-Miyaura), while the 6-amino group allows for amide coupling.
The Critical Challenge: The synthesis of this core often yields regioisomers (e.g., 5-amino-4-bromo isomers) and debrominated byproducts that possess identical or nearly identical physicochemical properties to the target. Standard HPLC-UV methods on C18 columns frequently fail to resolve these structural isomers, leading to "false passes" in QC that result in failed downstream couplings.
This guide compares the efficacy of LC-MS (Liquid Chromatography-Mass Spectrometry) against traditional HPLC-UV and qNMR (Quantitative Nuclear Magnetic Resonance) for validating this specific compound.
Comparative Analysis: LC-MS vs. Alternatives
The following table contrasts the performance of the three primary validation methodologies for 6-Amino-7-bromoisoindolin-1-one.
Performance Matrix
| Feature | LC-MS (Recommended) | HPLC-UV (Standard) | qNMR (Orthogonal) |
| Primary Utility | Impurity ID & Trace Quantitation | Routine Purity % | Absolute Content & Regioisomer Confirmation |
| Specificity | High (Mass + Retention Time) | Low (Retention Time only) | Very High (Structural connectivity) |
| Regioisomer Resolution | High (With Phenyl-Hexyl phases) | Medium/Low (C18 often co-elutes) | High (Distinct coupling constants) |
| Sensitivity (LOD) | Excellent (<0.05%) | Good (0.1-0.5%) | Poor (>1.0% usually required) |
| Blind Spots | Non-ionizable salts | Non-chromophoric impurities | Trace impurities overlapping with solvent |
| Throughput | Medium (15-20 min/run) | High (10-15 min/run) | Low (Manual processing) |
Expert Insight: Why LC-MS Wins for This Molecule
While qNMR is the gold standard for proving you have the correct isomer (verifying the 6,7-substitution pattern via proton splitting), it cannot reliably detect a 0.5% debrominated impurity. HPLC-UV relies on absorbance at 254 nm; however, the debrominated analog (6-aminoisoindolin-1-one) has a very similar extinction coefficient and often co-elutes on standard C18 columns.
LC-MS is the only method that simultaneously:
-
Confirms the presence of the bromine atom (via the characteristic 1:1 isotopic pattern of
Br/ Br). -
Separates and identifies trace des-bromo impurities (Mass shift of -78/80 Da).
Technical Deep Dive: The Validated LC-MS Protocol
Do not use a generic "Method A." The following protocol is optimized specifically for the polarity and aromaticity of amino-isoindolinones [2, 3].
A. Column Selection: The "Orthogonal" Choice
-
Standard: C18 (Octadecyl) – Avoid for final validation.
-
Optimized: Phenyl-Hexyl or Biphenyl (e.g., 2.1 x 100 mm, 1.7 µm).
-
Reasoning: Isoindolinones are flat, aromatic systems. Phenyl phases utilize
interactions, offering superior selectivity for separating regioisomers (e.g., 7-bromo vs. 5-bromo) compared to the hydrophobic-only interaction of C18 [3].
B. Mobile Phase & Gradient
-
Solvent A: Water + 0.1% Formic Acid (FA).[1]
-
Solvent B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient:
-
0-1 min: 5% B (Hold to elute salts)
-
1-10 min: 5%
60% B (Shallow gradient maximizes isomeric resolution) -
10-12 min: 95% B (Wash)
-
-
Flow Rate: 0.4 mL/min (for 2.1 mm ID).
C. Mass Spectrometry Parameters (ESI+)[2]
-
Ionization: Electrospray Ionization (Positive Mode).
-
Target Ions:
- : m/z 227.0 / 229.0 (1:1 ratio is mandatory).
-
Common Impurity (Des-bromo): m/z ~149.0.
-
Common Impurity (Dibromo): m/z ~305/307/309 (1:2:1 ratio).
-
Fragmentor Voltage: Keep moderate (100-135V). Warning: Excessive energy can cause in-source debromination, creating a false impurity peak.
Logical Workflow Visualization
The following diagram illustrates the decision matrix for validating the material. Note the critical role of the "Isotope Check."
Caption: Workflow for validating brominated isoindolinones. The parallel UV/MS detection ensures both quantification (UV) and identity confirmation (MS).
Experimental Data Interpretation
When analyzing the data, the scientist must look for specific markers that define purity for this class of molecules.
The "Bromine Signature"
In the MS spectrum, the target compound must display a doublet at m/z 227 and 229 with nearly equal intensity.
-
Observation: If the peak at 227 is significantly higher than 229, it indicates contamination with a non-brominated species or a different adduct.
-
Action: Integrate the extracted ion chromatogram (EIC) for m/z 149 (des-bromo analog). If this peak co-elutes with the main peak in UV, the UV purity is invalid .
Regioisomer Discrimination
On a Phenyl-Hexyl column, the 6-amino-7-bromo isomer typically elutes later than the 5-amino-4-bromo isomer due to steric shielding of the polar amide by the bromine atom, which alters the interaction with the stationary phase [4].
-
Protocol: Always run a "crude" mixture or a known impurity standard during method development to establish relative retention times (RRT).
References
-
Neklesa, T. K., et al. (2017). "Targeted protein degradation by PROTACs." Pharmacology & Therapeutics, 174, 138-144.
-
Restek Corporation. (2024). "LC-MS/MS Method Development for Drug Analysis: Biphenyl vs C18 Selectivity." Restek Technical Guides.
-
Hajslova, J., et al. (2011). "Novel LC-MS Strategy to Monitor Brominated Flame Retardants." Dioxin 20XX.
-
Ferraz, L. R., et al. (2023). "Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers." Molecules, 28(8), 3567.
-
Gao, Y., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 57(22), 9220–9231.
Sources
A Comparative Guide to the Infrared Spectroscopy of Amino-Isoindolinone Carbonyls for the Research Scientist
For researchers and professionals in drug development, the precise characterization of molecular scaffolds is paramount. The amino-isoindolinone core, a privileged structure in medicinal chemistry, presents a unique spectroscopic fingerprint. This guide provides an in-depth comparison of the characteristic infrared (IR) spectroscopy peaks for the carbonyl group in amino-isoindolinones, juxtaposed with relevant chemical analogs. We will delve into the underlying physical organic principles that govern these vibrational frequencies and provide robust experimental protocols to ensure data integrity.
The Vibrational Signature of the Isoindolinone Carbonyl: A Tale of Two Effects
The position of the carbonyl (C=O) stretching vibration in an IR spectrum is exquisitely sensitive to its electronic and structural environment. In the case of amino-isoindolinones, the observed frequency is a finely tuned balance of several key factors. Understanding these factors is crucial for accurate spectral interpretation.
The Baseline: 5-Membered Lactams
The isoindolinone core contains a γ-lactam, a five-membered cyclic amide. Generally, the carbonyl stretching frequency in a saturated, 5-membered lactam is found around 1700 cm⁻¹.[1] This is higher than in a typical acyclic secondary amide (which absorbs closer to 1650 cm⁻¹) due to increased ring strain. This ring strain alters the hybridization of the carbonyl carbon, leading to a stiffer, stronger C=O bond that vibrates at a higher frequency.
The Impact of Aromatic Fusion
Fusing the lactam ring to a benzene ring, as in an isoindolinone, introduces conjugation. This conjugation allows for the delocalization of π-electrons from the aromatic ring to the carbonyl group. This delocalization imparts a greater degree of single-bond character to the C=O bond, thereby weakening it and lowering its stretching frequency.
The Decisive Role of the Amino Substituent
The introduction of an amino group at the C3 position of the isoindolinone ring is the most significant electronic perturbation to the carbonyl environment. The nitrogen atom of the amino group possesses a lone pair of electrons that can be donated into the carbonyl system through resonance. This electron-donating effect further increases the single-bond character of the C=O bond, leading to a substantial decrease in its stretching frequency.[2] This is the primary reason for the characteristic low-frequency shift of the carbonyl peak in amino-isoindolinones.
The interplay of these effects can be visualized as follows:
Figure 1. A diagram illustrating the key factors that influence the IR carbonyl stretching frequency in amino-isoindolinones.
Comparative Analysis of Carbonyl Stretching Frequencies
The following table summarizes the experimentally observed and expected IR absorption ranges for the carbonyl group in amino-isoindolinones and related compounds. This data provides a clear framework for the identification and differentiation of these structures.
| Compound Class | Structure | Characteristic C=O Peak(s) (cm⁻¹) | Key Influencing Factors |
| Amino-Isoindolinone | 1680 - 1703 | Ring Strain, Aromatic Conjugation, Strong Resonance from Amino Group | |
| Isoindolin-1-one (unsubstituted) | ca. 1700 - 1715 | Ring Strain, Aromatic Conjugation | |
| Phthalimide | ca. 1775 (asymm.) & 1740 (symm.) | Coupled Carbonyls, Ring Strain, Aromatic Conjugation | |
| γ-Butyrolactam (5-membered lactam) | ca. 1700 | Ring Strain | |
| Acyclic Secondary Amide | ca. 1650 | Minimal Strain, Resonance |
Note: The exact peak positions can vary slightly based on the specific substituents on the aromatic ring or the amino group, as well as the physical state of the sample (solid vs. solution) and the measurement technique.
Experimental data for various substituted 3-amino-isoindolin-1-ones consistently show a strong carbonyl absorption in the range of 1680-1703 cm⁻¹ . For instance, certain derivatives have reported C=O stretching frequencies at 1694 cm⁻¹ and 1695 cm⁻¹. In contrast, a related isoindolin-1-one without the C3-amino group shows a carbonyl peak at a slightly higher frequency of 1703 cm⁻¹.[3]
Phthalimides, which contain two carbonyl groups within the five-membered ring, exhibit two distinct carbonyl stretching bands due to symmetric and asymmetric coupling of the vibrations. These typically appear at much higher frequencies, around 1774 cm⁻¹ and 1740 cm⁻¹.[4] The higher frequency is a result of the strong inductive effect of the second carbonyl group and the absence of a strong electron-donating group directly attached to the carbonyl carbon.
Experimental Protocols for High-Fidelity IR Spectroscopy
The reliability of IR data is intrinsically linked to the rigor of the experimental procedure. Here, we provide detailed, step-by-step protocols for two common sampling techniques: Potassium Bromide (KBr) pellets and Attenuated Total Reflectance (ATR).
KBr Pellet Method for Solid Samples
This classic transmission method provides high-quality spectra when executed correctly. The key is to create a homogenous, transparent pellet, which requires meticulous exclusion of moisture.
Materials:
-
Spectroscopy-grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 4 hours and stored in a desiccator.
-
Agate mortar and pestle.
-
Pellet press with a die set (e.g., 13 mm).
-
Vacuum pump.
-
Heat lamp (optional).
Protocol:
-
Sample Preparation: In the agate mortar, grind 1-2 mg of the amino-isoindolinone sample to a very fine powder.
-
Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until a homogenous mixture is obtained. The goal is to disperse the sample particles uniformly within the KBr matrix.[5]
-
Die Loading: Transfer the mixture into the pellet die. Distribute it evenly over the surface of the anvil.
-
Pressing: Assemble the die and place it in the hydraulic press. Connect the die to a vacuum pump for 1-2 minutes to remove trapped air, which can cause the pellet to be opaque.
-
Pellet Formation: Gradually apply pressure up to 8-10 metric tons. Hold the pressure for 2-3 minutes to allow the KBr to flow and form a transparent disc.
-
Pellet Release: Slowly release the pressure and then the vacuum. Carefully disassemble the die and remove the transparent pellet.
-
Data Acquisition: Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
Figure 2. Workflow for the KBr pellet method in FTIR spectroscopy.
Attenuated Total Reflectance (ATR) Method
ATR is a rapid and convenient method for analyzing solid powders and requires minimal sample preparation. It is particularly useful for screening and for samples that are difficult to grind into a KBr pellet.
Materials:
-
FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or ethanol).
-
Lint-free wipes.
Protocol:
-
Background Scan: Ensure the ATR crystal is clean. Run a background spectrum with the empty, clean crystal. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and water vapor).
-
Sample Application: Place a small amount (a few milligrams) of the amino-isoindolinone powder onto the center of the ATR crystal.
-
Apply Pressure: Use the ATR's pressure clamp to press the sample firmly against the crystal. Good contact between the sample and the crystal is essential for a strong signal.
-
Data Acquisition: Collect the sample spectrum. The instrument's software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
-
Cleaning: After the measurement, release the pressure, remove the sample, and clean the crystal surface thoroughly with a lint-free wipe moistened with an appropriate solvent.
Figure 3. Workflow for the ATR-FTIR spectroscopy method.
Conclusion
The infrared spectrum of an amino-isoindolinone provides a rich source of structural information, with the carbonyl stretching frequency serving as a key diagnostic marker. The characteristic peak, typically found in the 1680-1703 cm⁻¹ range, is a direct consequence of the electronic environment created by the fused aromatic ring and, most importantly, the electron-donating amino group at the C3 position. By comparing this value to related structures such as unsubstituted isoindolinones, phthalimides, and simple lactams, researchers can confidently identify and characterize this important class of heterocyclic compounds. Adherence to rigorous experimental protocols, as detailed in this guide, will ensure the acquisition of high-quality, reproducible data, which is the bedrock of sound scientific research.
References
-
Synthesis and optical properties of some isoindole-1,3-dione compounds. (n.d.). ACG Publications. Retrieved February 14, 2024, from [Link]
-
Carbonyl - compounds - IR - spectroscopy. (n.d.). Retrieved February 14, 2024, from [Link]
-
Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives. (2022). ACS Omega. Retrieved February 14, 2024, from [Link]
-
Quick User Guide for FT-IR. (n.d.). University of Helsinki. Retrieved February 14, 2024, from [Link]
-
Synthesis of isoindolin-1-one compounds 10a–f. (n.d.). ResearchGate. Retrieved February 14, 2024, from [Link]
-
Synthesis of isoindolinones. (n.d.). Organic Chemistry Portal. Retrieved February 14, 2024, from [Link]
-
Supporting Information: Operando FT-IR spectroscopy as a useful tool for elucidating the fate of phthalimide-N-oxyl catalytically. (n.d.). Retrieved February 14, 2024, from [Link]
-
1H-Isoindole-1,3(2H)-dione, 2-(hydroxymethyl)-. (n.d.). NIST WebBook. Retrieved February 14, 2024, from [Link]
-
Infrared Spectroscopy. (n.d.). Retrieved February 14, 2024, from [Link]
-
Analytical Chemistry – Infrared (IR) Spectroscopy. (2015). Compound Interest. Retrieved February 14, 2024, from [Link]
-
Solvent-Free Synthesis of Phthalimide Under Microwave Irradiation and Modification of Talc with Synthesized Phthalimide. (n.d.). Retrieved February 14, 2024, from [Link]
-
IR spectra of heteroaromatic compounds. (1959). Quarterly Reviews, Chemical Society. Retrieved February 14, 2024, from [Link]
-
IR: carbonyl compounds. (n.d.). University of Calgary. Retrieved February 14, 2024, from [Link]
-
12.8: Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. Retrieved February 14, 2024, from [Link]
-
IR signals for carbonyl compounds. (n.d.). Khan Academy. Retrieved February 14, 2024, from [Link]
-
INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved February 14, 2024, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
